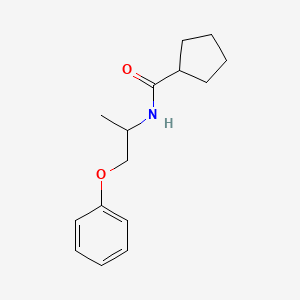
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives involves strategic approaches to incorporate the isoxazole ring into the compound structure efficiently. For example, the synthesis of 3-carboxyisoxazole compounds can be achieved through cycloaddition reactions, followed by specific modifications to introduce desired functional groups (Patterson, Cheung, & Ernest, 1992).
Molecular Structure Analysis
Vibrational spectral analysis, using techniques such as FT-IR and FT-Raman spectroscopy, plays a crucial role in understanding the molecular structure of isoxazole derivatives. These studies provide insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of the compound, offering a deep understanding of its molecular structure (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).
Applications De Recherche Scientifique
Inhibition of Enzymatic Activity
Compounds related to isoxazole derivatives, such as leflunomide and its metabolites, demonstrate significant inhibition of mitochondrial dihydroorotate dehydrogenase, crucial for pyrimidine synthesis. This enzymatic inhibition suggests potential applications in immunosuppression and antirheumatic drugs, highlighting the role of such compounds in modifying immune response and disease progression (Knecht & Löffler, 1998).
Material Science and Polymer Chemistry
Research on aromatic polyamides bearing ether and isopropylidene links reveals the synthesis and applications of polymers with improved solubility and thermal stability. Such materials, derived from isoxazole compounds, could be instrumental in developing high-performance polymers for industrial applications, suggesting a pathway for the synthesis of novel materials with enhanced properties (Hsiao & Yu, 1996).
Antipathogenic Activity
Isoxazole derivatives have shown promising antipathogenic activity, offering a foundation for the development of new antimicrobial agents. The potential of these compounds to inhibit the growth of biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus points to their application in addressing antibiotic resistance and infection control (Limban et al., 2011).
Anticancer Research
The investigation into thiazole-carboxamide derivatives reveals a potential for anticancer activity, with some compounds displaying activity against various cancer cell lines. This suggests the application of isoxazole-related compounds in developing new therapeutic agents for cancer treatment, highlighting the importance of structural modification for enhancing biological activity (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUGDOWMTMUBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)


![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)
![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)
